Cas no 933736-13-1 (4-(Cyclopentyloxy)piperidine)
4-(Cyclopentyloxy)piperidine Chemical and Physical Properties
Names and Identifiers
-
- 4-(Cyclopentyloxy)piperidine
- 4-cyclopentyloxypiperidine
- AKOS000190555
- SB42527
- F98181
- MFCD09945715
- EN300-61718
- 933736-13-1
- SCHEMBL86873
- F2147-2183
-
- Inchi: 1S/C10H19NO/c1-2-4-9(3-1)12-10-5-7-11-8-6-10/h9-11H,1-8H2
- InChI Key: WXCOOOOLRWUYPY-UHFFFAOYSA-N
- SMILES: O(C1CCNCC1)C1CCCC1
Computed Properties
- Exact Mass: 169.146664230g/mol
- Monoisotopic Mass: 169.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 21.3Ų
4-(Cyclopentyloxy)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C245126-100mg |
4-(Cyclopentyloxy)piperidine |
933736-13-1 | 100mg |
$ 70.00 | 2022-04-01 | ||
| TRC | C245126-500mg |
4-(Cyclopentyloxy)piperidine |
933736-13-1 | 500mg |
$ 250.00 | 2022-04-01 | ||
| TRC | C245126-1g |
4-(Cyclopentyloxy)piperidine |
933736-13-1 | 1g |
$ 390.00 | 2022-04-01 | ||
| Enamine | EN300-61718-0.05g |
4-(cyclopentyloxy)piperidine |
933736-13-1 | 0.05g |
$395.0 | 2023-07-07 | ||
| Enamine | EN300-61718-0.1g |
4-(cyclopentyloxy)piperidine |
933736-13-1 | 0.1g |
$414.0 | 2023-07-07 | ||
| Enamine | EN300-61718-0.25g |
4-(cyclopentyloxy)piperidine |
933736-13-1 | 0.25g |
$432.0 | 2023-07-07 | ||
| Enamine | EN300-61718-0.5g |
4-(cyclopentyloxy)piperidine |
933736-13-1 | 0.5g |
$451.0 | 2023-07-07 | ||
| Enamine | EN300-61718-1.0g |
4-(cyclopentyloxy)piperidine |
933736-13-1 | 1.0g |
$470.0 | 2023-07-07 | ||
| Enamine | EN300-61718-2.5g |
4-(cyclopentyloxy)piperidine |
933736-13-1 | 2.5g |
$923.0 | 2023-07-07 | ||
| Enamine | EN300-61718-5.0g |
4-(cyclopentyloxy)piperidine |
933736-13-1 | 5.0g |
$1364.0 | 2023-07-07 |
4-(Cyclopentyloxy)piperidine Suppliers
4-(Cyclopentyloxy)piperidine Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 4-(Cyclopentyloxy)piperidine
Professional Introduction to 4-(Cyclopentyloxy)piperidine (CAS No. 933736-13-1)
4-(Cyclopentyloxy)piperidine, with the chemical formula C9H17NO, is a significant compound in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its unique CAS No. 933736-13-1, has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry. The piperidine ring, a six-membered heterocyclic amine, is a common motif in biologically active molecules, and the introduction of a cyclopentyl ether side chain enhances its pharmacological profile.
The synthesis of 4-(Cyclopentyloxy)piperidine involves careful consideration of reaction conditions and reagent selection to ensure high yield and purity. Advanced synthetic methodologies, such as nucleophilic substitution reactions or metal-catalyzed cross-coupling, have been employed to achieve the desired structure efficiently. These techniques not only optimize the synthetic route but also minimize unwanted byproducts, making the process more sustainable and scalable for industrial applications.
In recent years, 4-(Cyclopentyloxy)piperidine has been explored for its potential in developing novel therapeutic agents. Its structural framework allows for modifications that can enhance binding affinity to biological targets, making it a valuable scaffold for drug design. For instance, studies have shown that derivatives of this compound exhibit promising activity against various enzymes and receptors involved in neurological disorders. The cyclopentyl group contributes to steric hindrance, which can improve selectivity and reduce off-target effects.
One of the most compelling aspects of 4-(Cyclopentyloxy)piperidine is its role in the development of kinase inhibitors. Kinases are key enzymes in many signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By incorporating this compound into drug candidates, researchers aim to develop molecules that can selectively inhibit aberrant kinase activity without affecting normal cellular processes. Preliminary findings suggest that certain analogs of 4-(Cyclopentyloxy)piperidine demonstrate potent inhibitory effects on specific kinases, warranting further investigation.
The pharmacokinetic properties of 4-(Cyclopentyloxy)piperidine are also under scrutiny to ensure its suitability for clinical use. Factors such as solubility, metabolic stability, and bioavailability are critical in determining the compound's efficacy and safety profile. Computational modeling and experimental techniques are employed to predict and optimize these properties. For example, molecular dynamics simulations can help identify structural modifications that enhance solubility or improve interactions with biological targets.
In addition to its applications in oncology, 4-(Cyclopentyloxy)piperidine has shown potential in addressing neurological conditions. The piperidine moiety is known to interact with neurotransmitter systems, making it a candidate for treating disorders such as depression, anxiety, and neurodegenerative diseases. Recent studies have highlighted its ability to modulate serotonin receptors, which play a crucial role in mood regulation. By fine-tuning the chemical structure of this compound, researchers hope to develop more effective treatments with fewer side effects.
The industrial significance of 4-(Cyclopentyloxy)piperidine cannot be overstated. Its synthesis provides a valuable building block for pharmaceutical companies looking to develop innovative drugs. The ability to modify its structure allows for the creation of a diverse library of compounds that can be screened for biological activity. This flexibility makes it an attractive choice for both academic research and industrial drug development programs.
The future prospects for 4-(Cyclopentyloxy)piperidine are promising as new methodologies and technologies continue to emerge in synthetic chemistry and drug discovery. Advances in automation and high-throughput screening will further accelerate the process of identifying lead compounds derived from this scaffold. Additionally, collaborations between academia and industry will foster innovation and bring new therapeutic agents to market more efficiently.
In conclusion, 4-(Cyclopentyloxy)piperidine (CAS No. 933736-13-1) represents a significant advancement in pharmaceutical chemistry with wide-ranging applications in drug development. Its unique structural features make it a versatile scaffold for creating novel therapeutic agents targeting various diseases. As research progresses, the full potential of this compound is expected to be realized, leading to improved treatments for patients worldwide.
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